molecular formula C18H19Cl2NS B12793043 8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride CAS No. 31722-09-5

8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride

Cat. No.: B12793043
CAS No.: 31722-09-5
M. Wt: 352.3 g/mol
InChI Key: CCSQMXNWJYQVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields This compound belongs to the class of dibenzo thiepins, which are characterized by their tricyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride involves several steps. One common method starts with the preparation of the dibenzo thiepin core, followed by the introduction of the chlorine atom and the pyrrolidine ring. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-amine
  • 8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ol
  • Octoclothepin

Uniqueness

This structural feature allows for more diverse chemical modifications and interactions with biological targets .

Properties

CAS No.

31722-09-5

Molecular Formula

C18H19Cl2NS

Molecular Weight

352.3 g/mol

IUPAC Name

1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C18H18ClNS.ClH/c19-14-7-8-18-15(12-14)16(20-9-3-4-10-20)11-13-5-1-2-6-17(13)21-18;/h1-2,5-8,12,16H,3-4,9-11H2;1H

InChI Key

CCSQMXNWJYQVQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.